5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]quinazoline family. This compound exhibits significant biological activity and is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a modulator of the GABA_A receptor. The structure features a pyrazole ring fused to a quinazoline moiety, with a carbonitrile functional group at the 3-position.
This compound can be synthesized from various starting materials, including 5-aminopyrazole-4-carbonitrile and different aldehydes or ketones. It falls under the classification of heterocyclic compounds, specifically pyrazoloquinazolines, which are known for their diverse biological activities. These compounds are often investigated for their pharmacological properties, including anti-inflammatory and antibacterial effects.
The synthesis of 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves several key steps:
The molecular formula for 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is C_10H_7N_5O. The compound features:
The molecular weight is approximately 211.20 g/mol. Structural elucidation can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile can participate in various chemical reactions:
These reactions expand its utility in synthesizing more complex derivatives that may exhibit enhanced biological activities .
The mechanism of action for compounds like 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile primarily involves modulation of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system:
Studies have shown that derivatives of this compound exhibit varying degrees of activity on GABA_A receptors, indicating potential therapeutic applications in anxiety disorders and epilepsy .
The physical properties of 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile include:
Chemical properties include its reactivity due to the presence of both nitrogen-containing heterocycles and functional groups like carbonitrile. The compound's stability under various pH conditions makes it suitable for further derivatization .
The potential applications for 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile extend into several scientific fields:
Given its diverse biological activities, ongoing research aims to optimize its structure for improved efficacy and reduced side effects .
The core compound 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile derives its name from the fusion of two heterocyclic systems: pyrazole and quinazoline. According to IUPAC conventions, the parent scaffold is designated as pyrazolo[1,5-a]quinazoline, where "[1,5-a]" specifies the bond fusion pattern between the pyrazole (positions 1 and 5) and the quinazoline (position "a," equivalent to bonds 5a-8a in quinazoline) [4]. The "4,5-dihydro" prefix indicates partial saturation at the 4-5 bond of the quinazoline ring, while "5-oxo" denotes a ketone at C5. The "3-carbonitrile" suffix identifies a cyano group at C3 of the pyrazole ring. This systematic naming precisely communicates:
Table 1: Atom Position Numbering in 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Position | Atom Type | Substituent/State | Ring System |
---|---|---|---|
1 | Nitrogen | Part of pyrazole | Pyrazole |
3 | Carbon | -C≡N (cyano group) | Pyrazole |
4 | Carbon | Methylene (CH₂) | Quinazoline |
5 | Carbon | Ketone (C=O) | Quinazoline |
5a | Carbon | Fusion point | Shared |
8a | Nitrogen | Fusion point | Shared |
Heterocyclic fusion significantly impacts electronic distribution. The pyrazole ring contributes π-electron deficiency due to its two adjacent nitrogen atoms, while the dihydroquinazoline moiety provides a partially saturated, polarizable framework. This combination creates a dipole moment ideal for interacting with enzymatic pockets [9].
Positional isomerism in pyrazoloquinazolines arises from variations in ring fusion points and atom connectivity. Eleven distinct isomeric classes exist, including [1,5-a], [1,5-c], [4,3-h], and [5,1-b] scaffolds, each with unique pharmacological profiles [4]:
Table 2: Pharmacological Differences in Pyrazoloquinazoline Isomers
Isomer Type | Key Fusion Bonds | Representative Derivative | Biological Activity |
---|---|---|---|
[1,5-a] | N1-C8a, C5a-N8 | 5-Oxo-4,5-dihydro-3-carbonitrile | JNK3 inhibition (Ki = µM range) |
[1,5-c] | C5a-N1, N8-C8a | Ethyl 1-carboxylate | DNA gyrase inhibition (IC₅₀ = 3.5 µM) |
[5,1-b] | C5a-C8a, N1-N8 | 3-(4-Sulfamoylphenyl) derivative | COX-2 inhibition (IC₅₀ = 47 nM) |
[4,3-h] | C4-C8a, N3-N8 | 7-(2-Hydroxyethylamino)-9-one | DYRK1A inhibition (IC₅₀ < 1 µM) |
Atom connectivity differences alter dipole moments and hydrogen-bonding capacity. For instance, [1,5-a] isomers enable linear orientation of the C3-carbonitrile toward kinase catalytic sites, while [5,1-b] isomers favor hydrophobic stacking with COX-2 [4] .
Thiophene-integrated isosteres replace the quinazoline benzene ring with thiophene, yielding scaffolds like 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine. This bioisosteric strategy exploits similar π-electron density but introduces distinct steric and electronic properties [6]:
Table 3: Steric and Electronic Comparison of Benzene vs. Thiophene Isosteres
Parameter | Quinazoline-Based Core | Thieno-Pyrimidine Isostere | Biological Consequence |
---|---|---|---|
Molecular Volume | 212.7 ų | 208.5 ų | Enhanced kinase binding cavity penetration |
Dipole Moment | 5.2 Debye | 5.8 Debye | Higher solubility in aqueous media |
π-Stacking Energy | -8.3 kcal/mol | -6.9 kcal/mol | Reduced DNA intercalation potential |
H-Bond Acceptor | Moderate (ketone O) | Strong (ketone O + S) | Shift toward GABAA receptor affinity |
Molecular dynamics simulations confirm that thiophene isosteres bind α1β2γ2-GABAA receptors with higher proximity frequencies (PF = 78%) than quinazoline cores (PF = 62%) due to favorable interactions with Thr81 and Tyr157 residues [6]. However, they exhibit weaker inhibition of JNK3 (ΔG = -9.1 kcal/mol vs. -10.3 kcal/mol for quinazoline), highlighting target selectivity trade-offs [6] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: